(6-Bromo-2-fluoropyridin-3-yl)boronic acid
Overview
Description
(6-Bromo-2-fluoropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C5H4BBrFNO2. It is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. The compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with bromine and fluorine atoms.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the boronic acid or its derivative interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound may participate, is used to form carbon-carbon bonds, a fundamental process in organic synthesis . This reaction can be used to create a variety of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds synthesized.
Pharmacokinetics
Boronic acids and their derivatives are generally known for their stability, ready preparation, and environmentally benign nature , which could potentially impact their bioavailability.
Result of Action
As a potential reagent in the suzuki-miyaura coupling reaction, it can contribute to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Analysis
Biochemical Properties
For instance, they are involved in Suzuki-Miyaura coupling reactions, a widely-used method for forming carbon-carbon bonds . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may interact with enzymes and proteins in a similar manner.
Cellular Effects
The specific cellular effects of 6-Bromo-2-fluoropyridin-3-yl boronic acid are currently unknown. Boronic acids are known to interact with various cellular processes. For example, they have been used as precursors to biologically active molecules, including those with glycogen synthase kinase 3 inhibitory activity . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may have similar effects on cellular function.
Molecular Mechanism
It is known that boronic acids can participate in Suzuki-Miyaura coupling reactions, which involve the transfer of organoboron compounds from boron to palladium . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, suggesting that this compound may also exhibit stability over time .
Metabolic Pathways
Boronic acids are known to be involved in various chemical transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may be involved in similar metabolic pathways.
Transport and Distribution
Boronic acids are known to be relatively stable and environmentally benign , suggesting that this compound may be similarly distributed within cells and tissues.
Subcellular Localization
Boronic acids are known to interact with various cellular compartments and organelles due to their ability to form bonds with other molecules . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may also be localized to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoropyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure involves the reaction of 6-bromo-2-fluoropyridine with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, solvents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.
Oxidation: Converts the boronic acid group to a hydroxyl group.
Substitution: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Hydroxylated Pyridines: Formed through oxidation reactions.
Scientific Research Applications
(6-Bromo-2-fluoropyridin-3-yl)boronic acid has numerous applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Employed in the development of advanced materials with specific properties.
Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-pyridinylboronic acid: Similar structure but lacks the fluorine atom.
6-Fluoro-3-pyridinylboronic acid: Similar structure but lacks the bromine atom
Uniqueness
(6-Bromo-2-fluoropyridin-3-yl)boronic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This dual substitution provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
(6-bromo-2-fluoropyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGZMJMNGRGYRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Br)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680553 | |
Record name | (6-Bromo-2-fluoropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910649-58-0 | |
Record name | B-(6-Bromo-2-fluoro-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910649-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Bromo-2-fluoropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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